

# TMSP molecular weight

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: Trimethylsilyl propionate

CAS No.: 16844-98-7

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An In-Depth Technical Guide to the Molecular Weight and Characterization of 3-(Trimethoxysilyl)propyl Methacrylate (TMSP)

## Introduction

3-(Trimethoxysilyl)propyl methacrylate, commonly referred to as TMSP, is a bifunctional organosilane that serves as a pivotal molecular bridge in advanced materials science. Its unique structure, possessing both a polymerizable methacrylate group and a hydrolyzable trimethoxysilyl group, allows it to form durable covalent bonds between organic polymers and inorganic substrates. This dual functionality makes TMSP an indispensable coupling agent in fields ranging from dental composites and adhesives to the surface modification of nanoparticles for targeted drug delivery.

A precise understanding of TMSP's molecular weight is fundamental to its application. It governs stoichiometric calculations for synthesis and surface modification, influences the physical properties of resulting composites, and serves as a primary identifier in quality control and regulatory compliance. This guide provides a comprehensive examination of the molecular weight of TMSP, grounded in its chemical structure and validated through modern analytical techniques. As a self-validating document, it details not only the core physicochemical properties but also the experimental workflows required to confirm its identity and purity, ensuring researchers and drug development professionals can employ this versatile molecule with confidence.

## Section 1: Core Molecular Properties of TMSP

The identity and physical characteristics of TMSP are derived directly from its molecular formula and structure. The molecule is comprised of a central silicon atom bonded to three methoxy groups and a propyl chain, which in turn is ester-linked to a methacrylate group.

The molecular weight is calculated by summing the atomic weights of all constituent atoms in its empirical formula, C<sub>10</sub>H<sub>20</sub>O<sub>5</sub>Si. This theoretical value is the cornerstone for all quantitative work involving TMSP.

Table 1: Chemical Identifiers for TMSP

Identifier	Value
IUPAC Name	<b>3-trimethoxysilylpropyl 2-methylprop-2-enoate</b> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Common Acronym	TMSP, TMSPMA, MPS
CAS Number	2530-85-0 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>

| Molecular Formula | C<sub>10</sub>H<sub>20</sub>O<sub>5</sub>Si[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) |

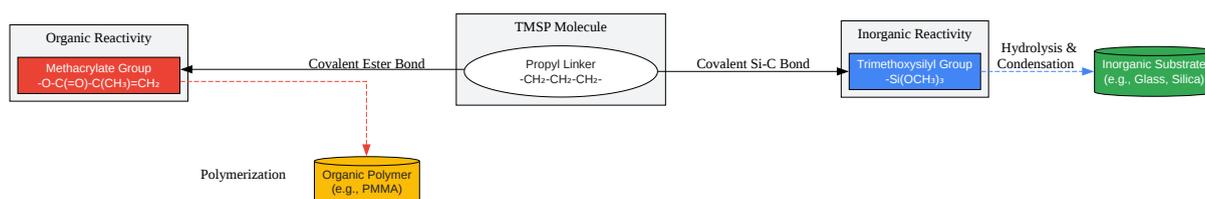
Table 2: Physicochemical Properties of TMSP

Property	Value	Source
Molecular Weight	<b>248.35 g/mol</b>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Exact Mass	248.1080 g/mol	<a href="#">[3]</a>
Appearance	Colorless, clear liquid	<a href="#">[2]</a>
Density	1.045 g/mL at 25 °C	<a href="#">[3]</a> <a href="#">[6]</a>
Boiling Point	190 °C	<a href="#">[3]</a> <a href="#">[6]</a>

| Solubility | Soluble in acetone, benzene, methanol, and hydrocarbons. Insoluble in water, but hydrolyzes. [\[1\]](#) |

## Section 2: The Significance of TMSP's Bifunctional Structure

The utility of TMSP stems from its two distinct reactive centers, which allow it to act as a chemical linker. The diagram below illustrates these two key domains.



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### *TMSP's dual chemical functionality.*

- The Trimethoxysilyl Group (Inorganic Reactivity): This is the silicon-containing end of the molecule. In the presence of water, the three methoxy groups (-OCH<sub>3</sub>) undergo hydrolysis to form reactive silanol intermediates (Si-OH) and methanol as a byproduct[7]. This reaction is the critical first step for bonding to inorganic materials. The newly formed silanol groups can then condense with hydroxyl groups on the surface of inorganic substrates (like glass, silica, or metal oxides) to form stable, covalent siloxane bonds (Si-O-Si)[1]. The rate of hydrolysis is highly dependent on pH, increasing significantly under both acidic and basic conditions[1][3][8].
- The Methacrylate Group (Organic Reactivity): This end of the molecule is an unsaturated ester. The carbon-carbon double bond makes it readily available to participate in free-radical polymerization reactions[1]. This allows TMSP to copolymerize with a wide range of organic monomers (e.g., acrylates, styrenes), effectively integrating it into a polymer chain. This

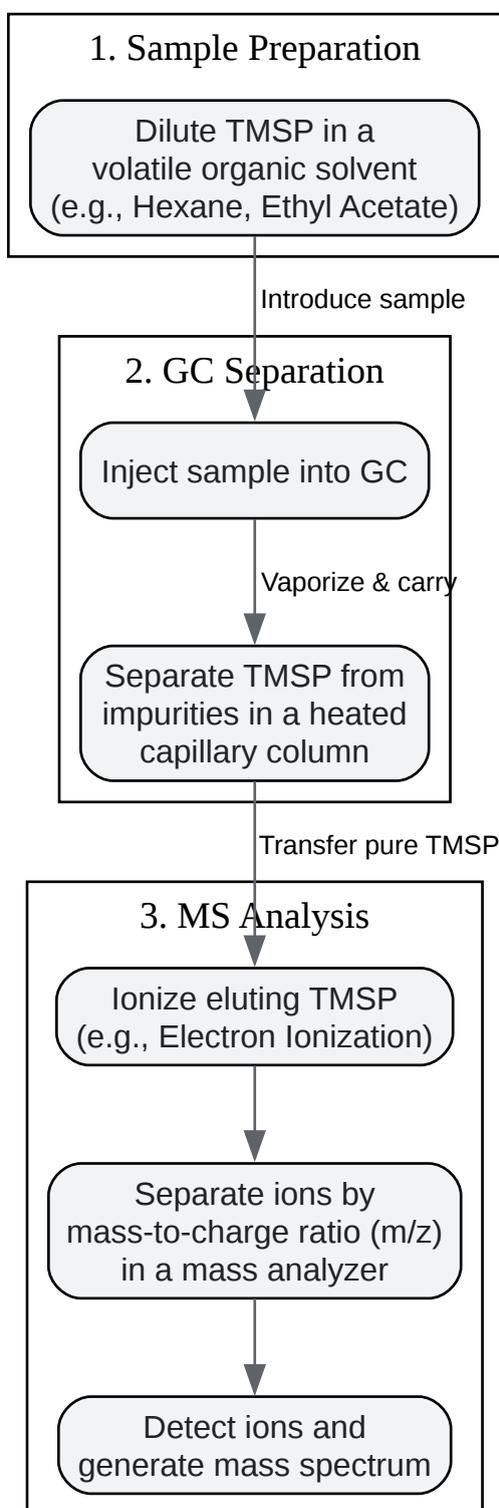
covalent linkage ensures strong adhesion between the inorganic substrate and the organic polymer matrix.

## Section 3: Experimental Determination and Verification

While the theoretical molecular weight is a calculated constant, its experimental verification is essential for confirming the identity, purity, and stability of a TMSP sample. Mass spectrometry provides direct measurement of the molecular mass, while NMR spectroscopy offers an unparalleled method for structural confirmation, thereby validating the molecular formula from which the weight is derived.

### Method 1: Mass Spectrometry (MS)

Causality: Mass spectrometry is the gold standard for determining the molecular weight of a compound. It works by ionizing the molecule and measuring its mass-to-charge ratio ( $m/z$ ). For a singly charged molecular ion, this value directly corresponds to the molecular mass. Gas Chromatography (GC) is an ideal separation technique to couple with MS for analyzing volatile liquids like TMSP, ensuring that a pure compound enters the mass spectrometer.



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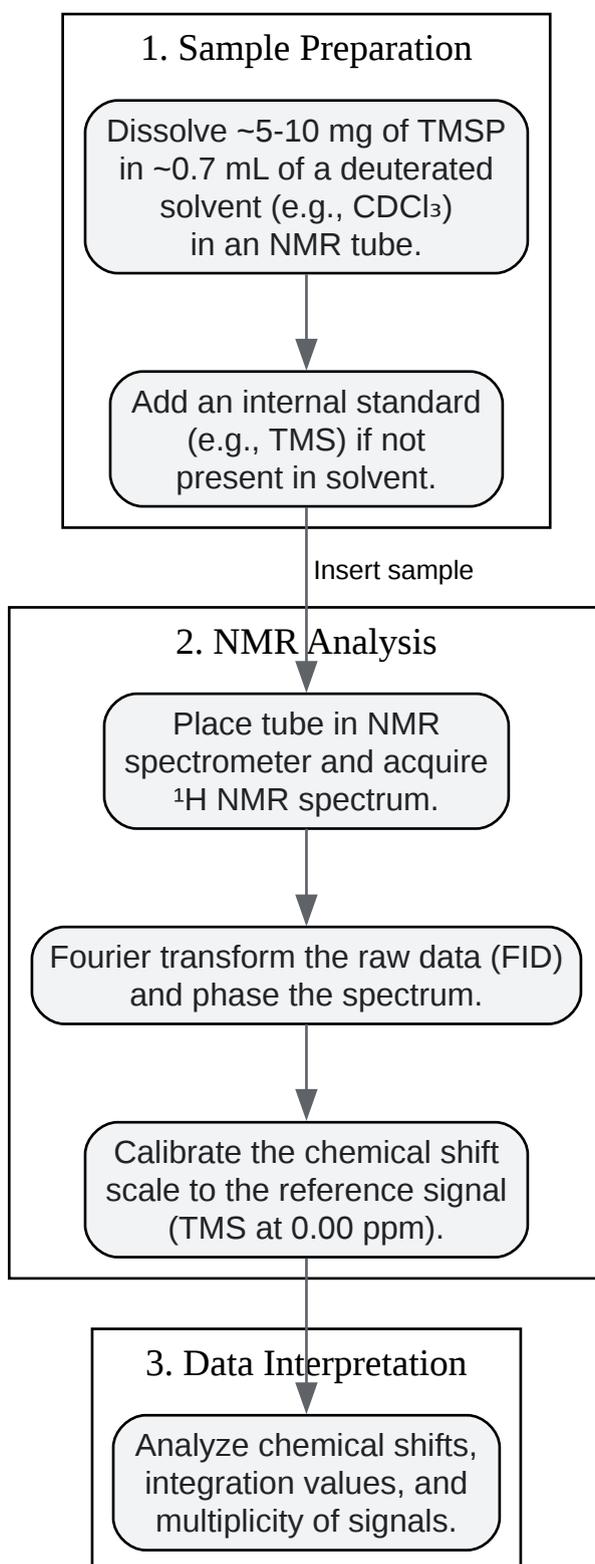
*Workflow for GC-MS analysis of TMSP.*

### Experimental Protocol: GC-MS Analysis of TMSP

- **Sample Preparation:** Prepare a dilute solution of TMSP (approx. 100 µg/mL) in a volatile solvent such as ethyl acetate or hexane.
- **GC Injection:** Inject 1 µL of the prepared solution into the GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms).
- **Chromatographic Separation:** Use a temperature program to separate the components. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min. Helium is typically used as the carrier gas.
- **Ionization:** As TMSP elutes from the GC column, it enters the MS ion source. Electron Ionization (EI) at 70 eV is a standard method.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
- **Detection:** A detector records the abundance of each ion, producing a mass spectrum. The spectrum is a plot of relative intensity versus m/z.

## Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

**Causality:** While MS confirms the total mass, NMR spectroscopy confirms the molecular structure. It provides detailed information about the chemical environment of each hydrogen atom (in  $^1\text{H}$  NMR) in the molecule. By analyzing the chemical shift, integration (signal area), and splitting pattern of the NMR signals, one can confirm that the structure is indeed that of TMSP, which self-validates the molecular formula  $\text{C}_{10}\text{H}_{20}\text{O}_5\text{Si}$  and its corresponding molecular weight.[\[9\]](#)[\[10\]](#)[\[11\]](#)



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*Workflow for <sup>1</sup>H NMR analysis of TMSP.*

### Experimental Protocol: $^1\text{H}$ NMR Analysis of TMSP

- **Sample Preparation:** Dissolve approximately 5-10 mg of TMSP in 0.6-0.8 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.  $\text{CDCl}_3$  is a suitable solvent that dissolves TMSP and has a residual solvent peak that typically does not interfere with key TMSP signals.
- **Data Acquisition:** Place the sample in a high-resolution NMR spectrometer (e.g., 400 MHz or higher) and acquire the  $^1\text{H}$  NMR spectrum.
- **Data Processing:** Process the resulting Free Induction Decay (FID) signal. This involves Fourier transformation, phase correction, and baseline correction.
- **Referencing:** Calibrate the chemical shift axis by setting the residual  $\text{CHCl}_3$  signal to 7.26 ppm or an internal tetramethylsilane (TMS) standard to 0.00 ppm.
- **Integration:** Integrate the area under each signal. Set the integration of a known signal (e.g., the nine protons of the methoxy groups) to a value of 9.0 to normalize the integrals for all other signals.

## Section 4: Data Interpretation and Validation

The data from MS and NMR provide orthogonal, self-validating evidence of TMSP's identity and molecular weight.

- **Mass Spectrometry Data:** The mass spectrum of TMSP will show a molecular ion peak ( $[\text{M}]^+$ ) at an  $m/z$  value corresponding to its molecular weight. For TMSP, this peak is expected at  $m/z \approx 248.1$ .<sup>[12][13]</sup> The presence of this peak provides direct evidence for the molecular weight. Additional fragment ions in the spectrum can further confirm the structure by corresponding to the masses of known pieces of the molecule.
- **$^1\text{H}$  NMR Spectroscopy Data:** The  $^1\text{H}$  NMR spectrum provides structural proof. The characteristic signals for TMSP are well-defined and their integration values (relative number of protons) should match the molecular formula.<sup>[1]</sup>

Table 3: Expected Analytical Data for TMSP Verification

Technique	Observation	Expected Value / Pattern	Interpretation
Mass Spec.	Molecular Ion Peak [M] <sup>+</sup>	m/z ≈ 248	<b>Confirms the total molecular mass of C<sub>10</sub>H<sub>20</sub>O<sub>5</sub>Si.</b>
<sup>1</sup> H NMR	Vinyl Protons	δ ≈ 6.1 and 5.5 ppm	Two distinct signals confirming the two protons on the C=C double bond.
<sup>1</sup> H NMR	Methoxy Protons	δ ≈ 3.6 ppm (singlet)	A large singlet integrating to 9H, confirming the three -Si(OCH <sub>3</sub> ) <sub>3</sub> groups.
<sup>1</sup> H NMR	Propyl Chain Protons	δ ≈ 4.1, 1.9, 0.7 ppm	Three distinct signals integrating to 2H, 2H, and 2H, confirming the -O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -Si- chain.

| <sup>1</sup>H NMR | Methacrylate Methyl | δ ≈ 1.95 ppm (singlet) | A singlet integrating to 3H, confirming the methyl group on the double bond. |

## Conclusion

The molecular weight of 3-(Trimethoxysilyl)propyl methacrylate (TMSP) is definitively established as 248.35 g/mol, a value derived from its molecular formula, C<sub>10</sub>H<sub>20</sub>O<sub>5</sub>Si. This fundamental property is critical for the precise and effective use of TMSP in research and industrial applications, particularly in the development of advanced composite materials and drug delivery systems.

This guide has detailed the core physicochemical properties of TMSP and outlined the robust, self-validating experimental workflows for its characterization. The direct measurement of molecular mass via mass spectrometry, coupled with the unambiguous structural confirmation provided by NMR spectroscopy, constitutes a comprehensive approach to verifying the identity,

purity, and integrity of TMSP. By synthesizing theoretical knowledge with field-proven analytical protocols, professionals in science and drug development can ensure the reliable and reproducible application of this versatile coupling agent.

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